2-Ethoxyethyl-L-cysteine

Overview

Description

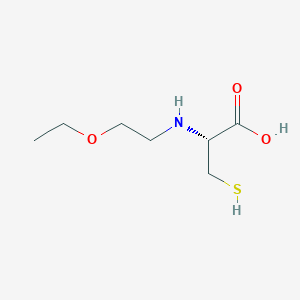

2-Ethoxyethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an ethoxyethyl group attached to the sulfur atom of the cysteine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl-L-cysteine typically involves the reaction of L-cysteine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

L-cysteine+2-ethoxyethanol→this compound

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process may also incorporate steps for the recovery and recycling of solvents and catalysts to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-Ethoxyethyl-L-cysteine exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism suggests potential applications in treating conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Cytoprotective Effects

Studies have demonstrated that this compound can protect renal cells from toxicity induced by reactive oxygen species (ROS). In vitro experiments with human kidney proximal tubule epithelial cells showed that this compound mitigated cell death and preserved mitochondrial function under oxidative stress conditions .

Therapeutic Potential in Cancer Treatment

Given its protective effects against oxidative damage, this compound may hold promise as an adjunct therapy in cancer treatment. Its ability to inhibit the cytotoxicity of certain chemotherapeutics while enhancing the efficacy of others positions it as a potential candidate for further clinical investigation .

Summary of Key Studies on this compound

Case Study: Protective Effects Against Cisplatin-Induced Nephrotoxicity

In a controlled study, renal cells treated with cisplatin exhibited significant cytotoxicity, which was notably reduced when co-treated with this compound. The study highlighted the compound's role in preserving cell viability and function, suggesting its utility in protecting against nephrotoxicity associated with certain cancer treatments .

Case Study: Neuroprotective Effects in Oxidative Stress Models

A series of experiments evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment significantly reduced apoptosis and improved cell survival rates compared to untreated controls, underscoring its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The ethoxyethyl group can modulate the reactivity of the cysteine moiety, affecting the compound’s ability to form disulfide bonds and interact with other biomolecules. This modulation can influence various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

L-cysteine: The parent amino acid, which lacks the ethoxyethyl group.

N-acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.

S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness

2-Ethoxyethyl-L-cysteine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent compound and other derivatives .

Biological Activity

2-Ethoxyethyl-L-cysteine (EE-L-Cys) is a derivative of L-cysteine, an amino acid known for its biological significance, particularly in antioxidant defense and cellular metabolism. This article explores the biological activity of EE-L-Cys, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties

EE-L-Cys is believed to exhibit antioxidant properties similar to those of its parent compound, L-cysteine. It can act as a precursor to glutathione, a critical antioxidant in the body that helps neutralize reactive oxygen species (ROS) and protects cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity

Research indicates that EE-L-Cys may modulate enzyme activities involved in metabolic pathways. It has been shown to influence the cysteine biosynthetic pathway, which is vital for synthesizing proteins and other biomolecules essential for cellular function. Additionally, it may affect the activity of enzymes that utilize cysteine as a substrate, thereby impacting various biochemical processes.

Pharmacokinetics

The pharmacokinetic profile of EE-L-Cys remains largely under-researched; however, insights can be drawn from studies on L-cysteine. After oral administration, L-cysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours. Similar absorption characteristics are anticipated for EE-L-Cys, although specific studies are needed to confirm this.

Table 1: Summary of Toxicity Studies on L-Cysteine

| Dose (mg/kg/day) | Observed Effects | Control Group Effects |

|---|---|---|

| 500 | Mild renal changes | No significant changes |

| 1000 | Moderate renal injuries | No significant changes |

| 2000 | Severe renal injuries; mortality risk | No significant changes |

These findings suggest that while L-cysteine can exhibit toxicity at high doses, further research is needed to establish a comprehensive safety profile for EE-L-Cys.

Potential Therapeutic Applications

Neuroprotection

Given its antioxidant properties, EE-L-Cys may have potential applications in neuroprotection. Studies have indicated that compounds enhancing glutathione levels can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of EE-L-Cys to scavenge ROS could be beneficial in mitigating oxidative damage in neural tissues.

Cancer Therapy

EE-L-Cys might also play a role in cancer therapy by modulating redox status within tumor cells. By influencing the balance between oxidants and antioxidants, it could potentially enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethoxyethyl-L-cysteine, and how do they influence its reactivity in biochemical studies?

- Methodological Answer : Characterize properties such as solubility, pKa, and stability using techniques like UV-Vis spectroscopy, HPLC, and NMR. Consult databases like NIST Chemistry WebBook for validated thermodynamic and spectral data . For structural analysis, employ X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve stereochemical effects of the ethoxyethyl group on cysteine’s thiol reactivity .

Q. What synthesis protocols are commonly used for this compound, and what are their yield optimization challenges?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. Monitor reaction progress via TLC or LC-MS. Optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time. Purify using column chromatography with gradients tailored to the compound’s polarity . Document reproducibility challenges due to moisture sensitivity of intermediates .

Advanced Research Questions

Q. How can researchers design experiments to optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test stability across pH (3–10) and temperature (4–37°C). Quantify degradation via kinetic studies (HPLC-MS) and fit data to Arrhenius or Eyring equations. Include control experiments with L-cysteine to isolate the ethoxyethyl group’s protective effects . Reference NIST data to validate thermodynamic parameters .

Q. What analytical techniques are most effective for resolving discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence-based thiol quantification vs. enzymatic assays). Perform meta-analyses of literature data to identify confounding variables (e.g., cell line variability, incubation time). Use multivariate regression to isolate compound-specific effects from experimental noise .

Q. How should researchers address contradictions in the compound’s redox behavior across different experimental models?

- Methodological Answer : Systematically compare redox potentials (via cyclic voltammetry) and cellular uptake efficiency (using radiolabeled analogs) in in vitro vs. in vivo models. Apply mixed-effects statistical models to account for biological variability and instrument sensitivity differences .

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound’s antioxidant effects?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare means across replicates. For high variability, employ bootstrapping or Bayesian hierarchical models to estimate confidence intervals .

Q. How can researchers design studies to evaluate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine knockout cell lines (e.g., GST-deficient models) with isotopic labeling (e.g., ¹³C-cysteine) to trace metabolic pathways. Use CRISPR-Cas9 libraries to identify genetic modifiers of the compound’s efficacy. Validate findings with SPR or ITC to quantify binding affinities .

Q. What ethical and safety considerations are critical when handling this compound in preclinical studies?

- Methodological Answer : Follow GHS guidelines for thiol-containing compounds. Conduct acute toxicity assays (e.g., LD50 in rodents) and include Material Safety Data Sheet (MSDS) protocols for spill management. Obtain IRB approval for animal studies, emphasizing humane endpoints and sample size justification .

Q. How can researchers integrate this compound into existing frameworks for cysteine prodrug development?

- Methodological Answer : Compare pharmacokinetic profiles (Cmax, AUC) with established prodrugs like N-acetylcysteine. Use QSAR models to predict bioavailability improvements from the ethoxyethyl moiety. Validate in ex vivo models (e.g., intestinal permeability assays) .

Q. What strategies ensure reproducibility when studying the compound’s interactions with metal ions in catalytic systems?

Properties

CAS No. |

885457-17-0 |

|---|---|

Molecular Formula |

C7H15NO3S |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

ALMNPOWSXDDYKJ-LURJTMIESA-N |

SMILES |

CCOCCNC(CS)C(=O)O |

Isomeric SMILES |

CCOCCSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCOCCSCC(C(=O)O)N |

Synonyms |

3-(2-Ethoxyethylthio)alanine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.